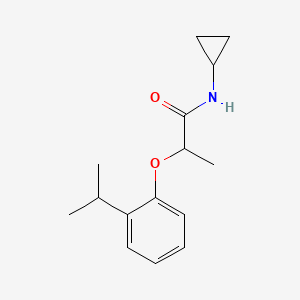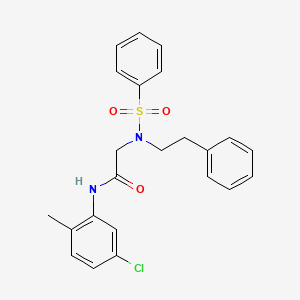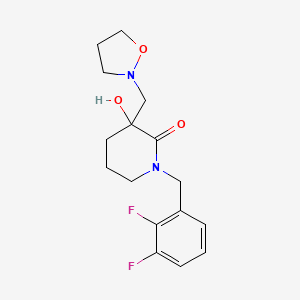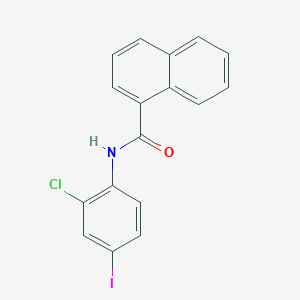
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIP is a cyclopropyl derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and it has been shown to have anti-inflammatory and analgesic properties. In
Mécanisme D'action
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This compound has been shown to be a selective COX-2 inhibitor, meaning that it selectively targets COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific role of COX-2 in various physiological processes. Additionally, this compound has been shown to be effective in various animal models of inflammation and pain, making it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. One direction is the development of novel anti-inflammatory and analgesic drugs based on the structure of this compound. Another direction is the study of the potential anti-tumor effects of this compound in cancer cells. Additionally, the neuroprotective effects of this compound in animal models of neurodegenerative diseases warrant further investigation. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide involves the reaction of 2-isopropylphenol with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to form the intermediate cyclopropylcarbonyl-2-isopropylphenyl ether. This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent, such as thionyl chloride, to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of cyclooxygenase-2 (COX-2) in pain signaling pathways. This compound has also been shown to have anti-tumor effects in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been used as a starting point for the development of novel anti-inflammatory and analgesic drugs.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10(2)13-6-4-5-7-14(13)18-11(3)15(17)16-12-8-9-12/h4-7,10-12H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHFYOKEYIILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)
![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)

![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)